

Spectroscopic and Biological Insights into Orcinol Gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orcinol gentiobioside*

Cat. No.: B15591393

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol gentiobioside, also known as anacardoside, is a naturally occurring phenolic glycoside found in a variety of plant species, notably within the Curculigo genus and in the seeds of *Semecarpus anacardium*. This comprehensive technical guide provides a detailed overview of the spectroscopic data of **Orcinol gentiobioside**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for its isolation and characterization and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Orcinol gentiobioside** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and weight of **Orcinol gentiobioside**.

Ion	Observed m/z	Molecular Formula
[M+Na] ⁺	471	C ₁₉ H ₂₈ O ₁₂ Na
Molecular Weight	448.42	C ₁₉ H ₂₈ O ₁₂

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the confirmation of its structure. The data presented below was reported for anacardoside (**Orcinol gentiobioside**) isolated from *Semecarpus anacardium*.

Table 1: ¹H NMR Spectroscopic Data for **Orcinol Gentiobioside** (in CD₃OD)

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Orcinol Moiety			
H-2'	6.48	d	2.0
H-4'	6.30	t	2.0
H-6'	6.48	d	2.0
5'-CH ₃	2.22	s	
Gentiobiose Moiety			
H-1	4.85	d	7.5
H-2	3.45	m	
H-3	3.45	m	
H-4	3.40	m	
H-5	3.45	m	
H-6a	3.90	dd	12.0, 2.0
H-6b	3.70	dd	12.0, 5.5
H-1"	4.29	d	7.8
H-2"	3.20	m	
H-3"	3.35	m	
H-4"	3.30	m	
H-5"	3.25	m	
H-6"a	3.82	dd	11.8, 5.0
H-6"b	3.65	dd	11.8, 6.5

Table 2: ^{13}C NMR Spectroscopic Data for **Orcinol Gentiobioside** (in CD₃OD)

Carbon Position	Chemical Shift (δ , ppm)
Orcinol Moiety	
C-1'	159.5
C-2'	102.8
C-3'	159.0
C-4'	108.2
C-5'	140.5
C-6'	102.8
5'-CH ₃	21.5
Gentiobiose Moiety	
C-1	104.5
C-2	75.0
C-3	77.8
C-4	71.5
C-5	77.0
C-6	69.8
C-1"	105.0
C-2"	75.2
C-3"	78.0
C-4"	71.8
C-5"	78.2
C-6"	62.8

Experimental Protocols

The isolation and characterization of **Orcinol gentiobioside** involve standard techniques in natural product chemistry.

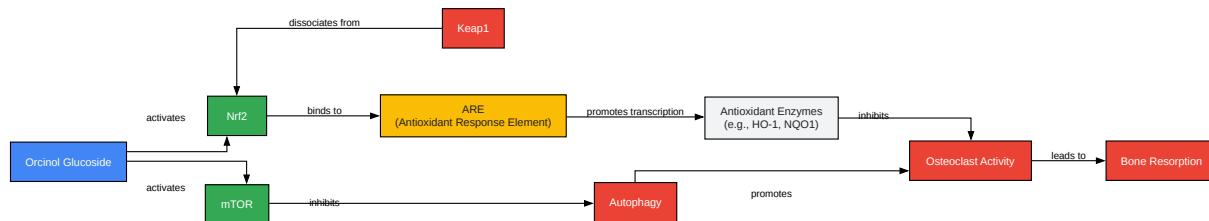
Isolation of Orcinol Gentiobioside

A general procedure for the isolation of **Orcinol gentiobioside** from plant material is as follows:

- Extraction: The dried and powdered plant material (e.g., seeds of *Semecarpus anacardium*) is subjected to solvent extraction. A common method involves initial defatting with a nonpolar solvent like n-hexane, followed by extraction with a more polar solvent such as methanol or ethanol.
- Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity, for example, water and ethyl acetate. The glycoside-rich fraction is typically found in the more polar layer.
- Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification. This often includes:
 - Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20, with a gradient elution system of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
 - Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

Spectroscopic Analysis

- Mass Spectrometry (MS):
 - Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.
 - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

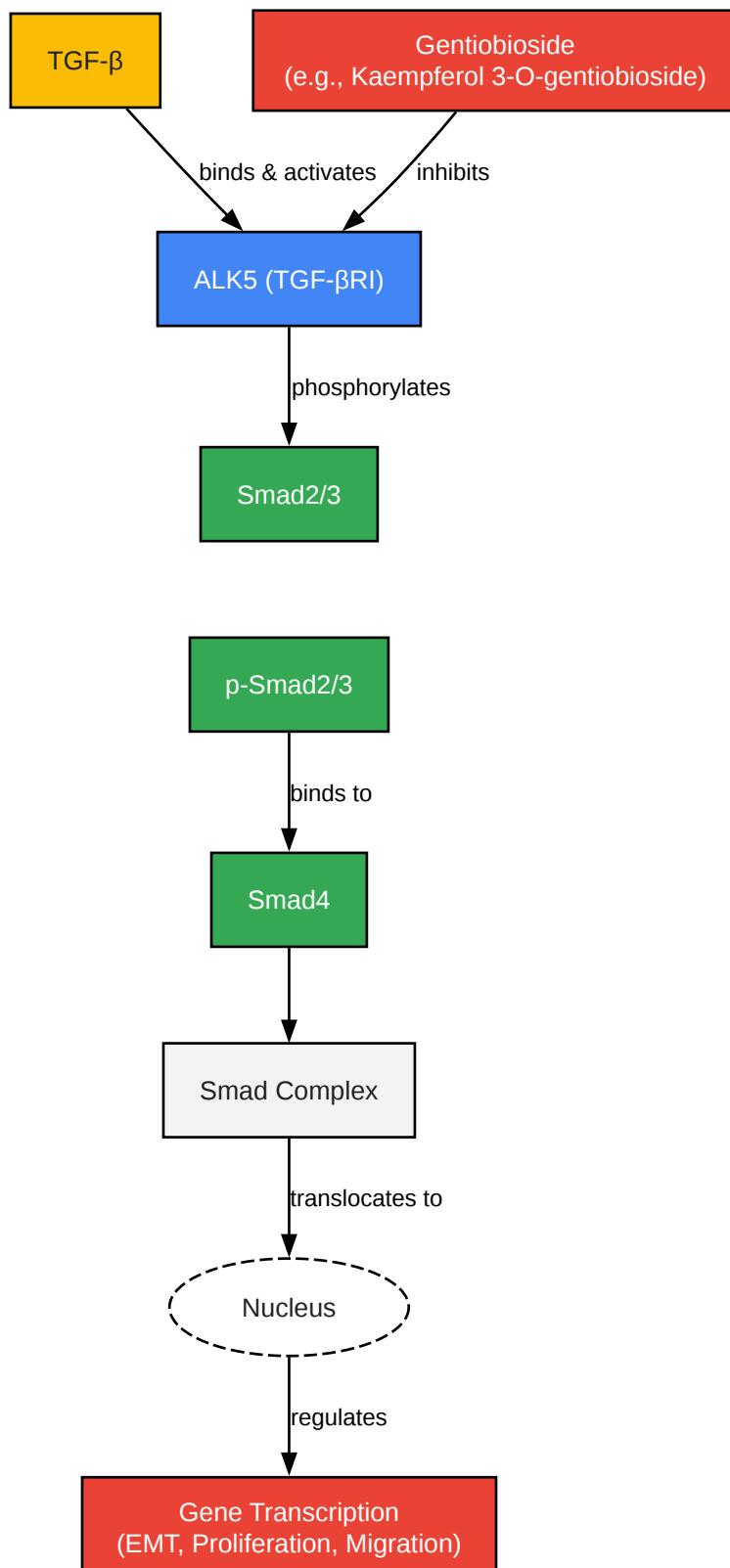

- Data Acquisition: Spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Sample Preparation: A few milligrams of the purified **Orcinol gentiobioside** are dissolved in a deuterated solvent, such as deuterated methanol (CD_3OD) or deuterated dimethyl sulfoxide ($DMSO-d_6$). Tetramethylsilane (TMS) is often used as an internal standard.
 - Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
 - 1H NMR: To determine the chemical shifts, multiplicities, and coupling constants of the protons.
 - ^{13}C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH , CH_2 , and CH_3 groups.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure of the molecule.

Signaling Pathways and Biological Activity

Recent studies have begun to elucidate the biological activities of **Orcinol gentiobioside** and its aglycone, orcinol, revealing their interactions with several key cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language.

Nrf2/Keap1 and mTOR Signaling Pathway in Osteoporosis

Orcinol glucoside has been shown to improve senile osteoporosis by modulating oxidative stress and autophagy in osteoclasts. This is achieved through the activation of the Nrf2/Keap1 and mTOR signaling pathways.

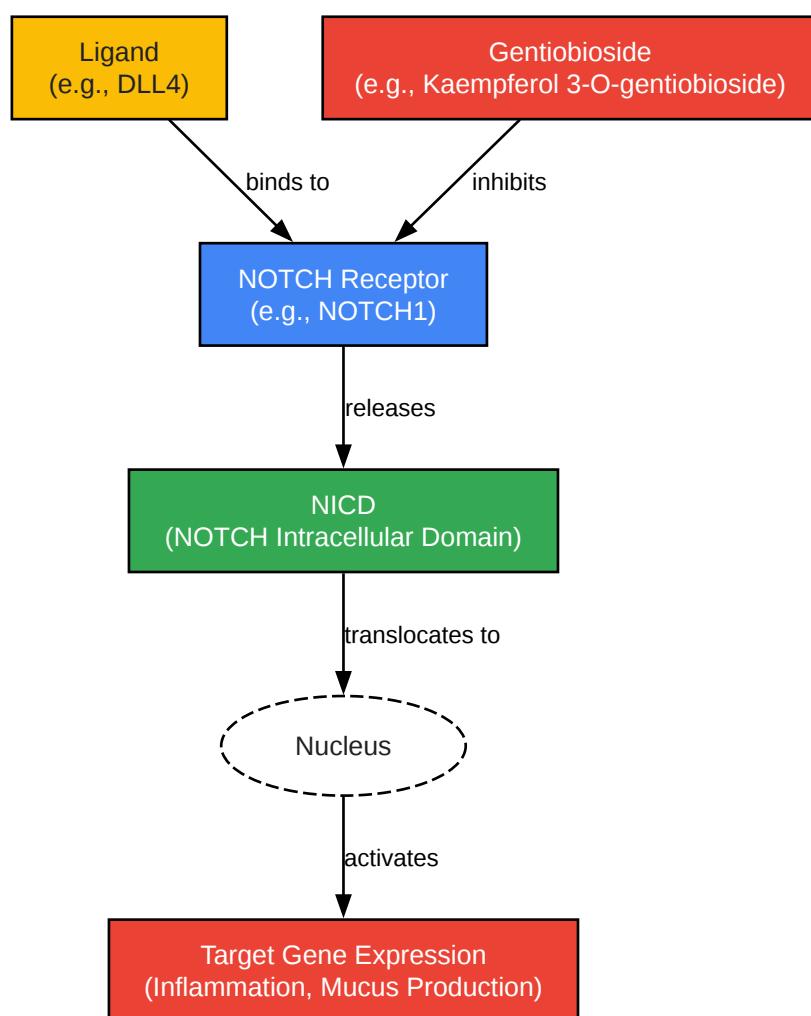


[Click to download full resolution via product page](#)

Caption: Orcinol glucoside's role in mitigating osteoporosis.

TGF- β /ALK5/Smad Signaling Pathway in Cancer

While not directly demonstrated for **Orcinol gentiobioside**, a structurally similar compound, kaempferol 3-O-gentiobioside, has been identified as an inhibitor of the TGF- β /ALK5/Smad signaling pathway, which is often overactivated in cancer. This suggests a potential area of investigation for **Orcinol gentiobioside**.



[Click to download full resolution via product page](#)

Caption: Inhibition of the TGF-β/ALK5/Smad pathway by gentiobiosides.

NOTCH Signaling Pathway in Airway Inflammation

Kaempferol 3-O-gentiobioside has also been shown to attenuate airway inflammation and mucus hypersecretion by targeting the NOTCH signaling pathway. This provides another potential therapeutic avenue to explore for related gentiobiosides.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Orcinol Gentiobioside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591393#spectroscopic-data-nmr-ms-of-orcinol-gentiobioside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com